molecular formula C12H10ClNO2S B3059841 Methyl 3-amino-4-(3-chlorophenyl)thiophene-2-carboxylate CAS No. 1325306-18-0

Methyl 3-amino-4-(3-chlorophenyl)thiophene-2-carboxylate

Cat. No. B3059841
CAS RN: 1325306-18-0
M. Wt: 267.73
InChI Key: QLOBEPXSOQXRBY-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4-(3-chlorophenyl)thiophene-2-carboxylate” is a chemical compound. It is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids and in preparation of thienopyrimidinone analogs .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Attached to this ring are a methyl ester group (COOCH3), an amino group (NH2), and a 3-chlorophenyl group .


Chemical Reactions Analysis

Thiophene derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with alkyne moieties, leading to regioselective cycloisomerization .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 267.73 . The compound’s SMILES string is COC(=O)c1scc(c1N)-c2ccc(Cl)cc2, and its InChI is 1S/C12H10ClNO2S/c1-16-12(15)11-10(14)9(6-17-11)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3 .

Scientific Research Applications

Genotoxic and Carcinogenic Potential

Methyl 3-amino-4-(3-chlorophenyl)thiophene-2-carboxylate, as a thiophene derivative, has been studied for its genotoxic and carcinogenic potentials. A specific focus was on its role as a precursor to the local anesthetic articaine. Techniques like the Ames test and Comet assay were used to assess mutagenic and DNA-damaging effects, but no positive response was observed in the Ames tests, and DNA damage was only detected at high concentrations in the Comet assay (Lepailleur et al., 2014).

Chemical Synthesis and Reactivity

The compound has been involved in the synthesis of various derivatives through chemical reactions. For instance, reactions with methyl 3-hydroxythiophene-2-carboxylate have been explored to yield different compounds with potential applications in various fields (Corral & Lissavetzky, 1984).

Safety and Hazards

“Methyl 3-amino-4-(3-chlorophenyl)thiophene-2-carboxylate” is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

methyl 3-amino-4-(3-chlorophenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-16-12(15)11-10(14)9(6-17-11)7-3-2-4-8(13)5-7/h2-6H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOBEPXSOQXRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601158084
Record name 2-Thiophenecarboxylic acid, 3-amino-4-(3-chlorophenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601158084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1325306-18-0
Record name 2-Thiophenecarboxylic acid, 3-amino-4-(3-chlorophenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1325306-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxylic acid, 3-amino-4-(3-chlorophenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601158084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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